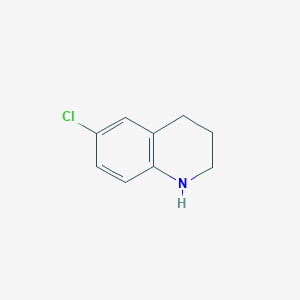

6-Chloro-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASUADIMFGAUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457880 | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49716-18-9 | |

| Record name | 6-chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. An understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of available data on the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential biological evaluation. It is important to note that specific experimental data for this particular derivative is limited in publicly accessible literature; therefore, some data presented is for the closely related isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline, and should be interpreted with caution.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in biological systems and for the development of suitable formulations. Key properties include molecular weight, melting and boiling points, acidity (pKa), lipophilicity (logP), and solubility.

Data Presentation

The following table summarizes the available quantitative data for this compound and its isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline. It is critical to note that the experimental values for melting and boiling points are for the isoquinoline isomer and are provided here as an estimation due to the lack of specific data for the quinoline derivative.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| Melting Point | 189-191 °C | For 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3] |

| Boiling Point | 267.686 °C at 760 mmHg | For 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3] |

| pKa | Data not available | |

| logP | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of physicochemical properties. The following sections describe generalized protocols that can be adapted for this compound.

Synthesis of this compound

Protocol: Catalytic Hydrogenation of 6-Chloroquinoline

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-chloroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, 5% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and heat to a specified temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol: Capillary Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point

The boiling point provides information about the volatility of the compound.

Protocol: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.

-

Sample Addition: Place a small volume of this compound and a boiling chip into the distilling flask.

-

Heating: Gently heat the flask.

-

Data Recording: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. This stable temperature is the boiling point at the measured atmospheric pressure.

Determination of pKa

The pKa value is essential for understanding the ionization state of the molecule at different pH values.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibration: Shake the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

-

Sample Preparation: Filter the solution to remove any undissolved solid.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Logical and Pathway Visualizations

Diagrams are provided to visualize a general synthesis workflow and a hypothetical signaling pathway based on the known activities of the broader tetrahydroquinoline class.

A generalized workflow for the synthesis of this compound.

Hypothetical inhibition of a kinase signaling pathway by a tetrahydroquinoline derivative.

Biological Context and Potential Applications

The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Derivatives have been investigated for their potential as anticancer, antimalarial, and neuroprotective agents.[4]

While specific biological targets for this compound are not well-documented, related compounds have been shown to interact with various biological targets, including protein kinases. For instance, some tetrahydroquinoline derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This inhibition can lead to the induction of autophagy and suppression of cell proliferation and migration in cancer cells.

The chloro-substitution at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, potentially altering its binding affinity for biological targets and its overall pharmacological profile. Further research is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. This guide has compiled the limited available physicochemical data and provided a framework of generalized experimental protocols for its characterization. The provided visualizations offer a conceptual understanding of its synthesis and potential biological interactions. The significant gap in experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications. Researchers are encouraged to utilize the outlined methodologies to generate specific data for this promising scaffold.

References

Spectroscopic Profile of 6-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Detailed hypothetical experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 49716-18-9

-

Molecular Formula: C₉H₁₀ClN

-

Molecular Weight: 167.64 g/mol

-

Structure:

/ C C--N--H / \ / C===C-C-C \ / C

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | Ar-H (H-5) |

| ~6.95 | dd | 1H | Ar-H (H-7) |

| ~6.60 | d | 1H | Ar-H (H-8) |

| ~4.0 (broad s) | s | 1H | N-H |

| ~3.30 | t | 2H | -CH₂- (C2) |

| ~2.75 | t | 2H | -CH₂- (C4) |

| ~1.95 | m | 2H | -CH₂- (C3) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~144.0 | C-8a |

| ~129.5 | C-6 |

| ~128.0 | C-5 |

| ~127.5 | C-7 |

| ~122.0 | C-4a |

| ~115.0 | C-8 |

| ~42.0 | C-2 |

| ~27.0 | C-4 |

| ~22.0 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (asymmetric) |

| ~2850 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1490 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Medium | C-N Stretch |

| ~810 | Strong | C-H Aromatic Out-of-Plane Bend |

| ~750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 167/169 | High | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 166/168 | Medium | [M-H]⁺ |

| 138/140 | Medium | [M-C₂H₅]⁺ (Loss of ethyl group) |

| 132 | Low | [M-Cl]⁺ |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 3.0 s

-

Spectral Width (sw): 20 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.5 s

-

Spectral Width (sw): 240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and cool in a desiccator.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogeneous, fine powder is obtained.

-

Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Average 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Assign the observed bands to specific functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Set the GC oven temperature program as follows: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Set the injector and transfer line temperatures to 250°C.

-

Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Acquire mass spectra in the EI mode at 70 eV over a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Advancements in 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Overview of Biological Activities

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, the 6-chloro-1,2,3,4-tetrahydroquinoline core has emerged as a promising framework for the development of new drugs. This technical guide delves into the recent advancements in understanding the biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Recent studies have highlighted the significant cytotoxic potential of 6-chloro-tetrahydroquinoline derivatives against various cancer cell lines. While extensive data on a wide range of novel this compound derivatives is still emerging, research on structurally related compounds provides valuable insights into their potential efficacy. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated notable inhibitory effects.

The primary mechanism implicated in the anticancer activity of many quinoline-based compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This crucial pathway regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Table 1: Anticancer Activity of Structurally Related Chloro-quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | HCT-116 (Colon) | 5.3 | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | Caco-2 (Colon) | 17.0 | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | HCT-116 (Colon) | 4.9 | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | Caco-2 (Colon) | 18.9 | [1] |

| 6-chloro-quinazolin derivative 5a | MGC-803 (Gastric) | Not specified (Induces apoptosis) | [2] |

| 6-chloro-quinazolin derivative 5f | MGC-803 (Gastric) | Not specified (Induces apoptosis) | [2] |

| 6-chloro-quinazolin derivative 5a | Bcap-37 (Breast) | Not specified (Induces apoptosis) | [2] |

| 6-chloro-quinazolin derivative 5f | Bcap-37 (Breast) | Not specified (Induces apoptosis) | [2] |

| C-6 substituted 2-phenylquinoline 13 | HeLa (Cervical) | 8.3 | [3] |

| C-6 substituted 2-phenylquinoline 12 | PC3 (Prostate) | 31.37 | [3] |

| C-6 substituted 2-phenylquinoline 11 | PC3 (Prostate) | 34.34 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for another 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the control.[4][5][6][7]

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-1,2,3,4-tetrahydroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure and its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 6-position of this scaffold creates 6-chloro-1,2,3,4-tetrahydroquinoline, a modification that can significantly enhance biological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, highlighting their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases.

Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through various established and modern synthetic routes. Domino reactions, in particular, have proven to be highly efficient for generating substituted tetrahydroquinolines.

General Synthesis of Substituted Tetrahydroquinolines

A common strategy for the synthesis of the tetrahydroquinoline core involves domino reactions, which allow for the construction of complex molecules in a single operation. These can include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes.

Example Protocol: Synthesis of 6-chloro-1-cyclopropyl-carbonyl-4-oxo-1,2,3,4-tetrahydroquinoline

This protocol details the acylation of a 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline intermediate.

Materials:

-

6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline (1.815 g)

-

Cyclopropyl-carbonyl chloride (2.09 g)

-

N,N-dimethylaniline (2.42 g)

-

4-dimethylaminopyridine (0.488 g)

-

Chloroform (20 ml total)

-

10% Hydrochloric acid

-

Water

-

Aqueous sodium bicarbonate

-

Magnesium sulfate

-

Diethyl ether

Procedure:

-

A solution of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline (1.815 g), N,N-dimethylaniline (2.42 g), and 4-dimethylaminopyridine (0.488 g) is prepared in chloroform (15 ml).

-

The solution is cooled in an ice bath with stirring.

-

A solution of cyclopropyl-carbonyl chloride (2.09 g) in chloroform (5 ml) is added dropwise over 10 minutes.

-

The reaction mixture is stirred overnight at room temperature.

-

The mixture is then washed successively with 10% hydrochloric acid, water, aqueous sodium bicarbonate, and water.

-

The organic layer is dried over magnesium sulfate and the solvent is evaporated in vacuo.

-

The resulting solid residue is washed with diethyl ether and dried to yield 6-chloro-1-cyclopropyl-carbonyl-4-oxo-1,2,3,4-tetrahydroquinoline (2.14 g).[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The presence of the 6-chloro substituent often plays a crucial role in enhancing the potency and selectivity of these compounds.

Anticancer Activity

The 6-chloro-tetrahydroquinoline scaffold is a key component in the development of novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroisoquinoline derivative with 4-chlorophenyl group (GM-3-18) | Colon Cancer (Colo320) | 0.9 - 10.7 | [2] |

| 2-Arylquinoline derivative (Compound 13) | Cervical Epithelial Carcinoma (HeLa) | 8.3 | [3] |

| 4-Acetamido-2-methyl-tetrahydroquinoline (Compound 18) | Cervical Epithelial Carcinoma (HeLa) | 13.15 | [3] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | Colon Cancer (HCT-116) | 5.3 | [4] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | Colon Cancer (HCT-116) | 4.9 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Activity in Neurodegenerative Diseases

The this compound scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Derivatives have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Data on Neuroprotective Activity

| Compound Class | Target | IC50 (nM) | Reference |

| Jatrorrhizine derivative | Cholinesterase | 301 | [6] |

| C-1 functionalized N-Aryl-Tetrahydroisoquinolines | Acetylcholinesterase (AChE) | Varies | [7] |

| C-1 functionalized N-Aryl-Tetrahydroisoquinolines | Butyrylcholinesterase (BuChE) | Varies | [7] |

Antimicrobial Activity

Derivatives of the quinoline and tetrahydroquinoline core have demonstrated significant antimicrobial properties, including antibacterial and antimalarial activity. The 6-chloro substitution has been shown to be particularly important for antimalarial potency.

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism/Target | EC50/MIC | Reference |

| 6-Chloro-2-arylvinylquinoline (Compound 29) | Plasmodium falciparum (Dd2 strain) | 4.8 ± 2.0 nM | [8] |

| 6-Chloro-2-arylvinylquinoline (Compound 47) | Plasmodium falciparum (Dd2 strain) | 37.0 ± 4.3 nM | [8] |

| Quinolone Hybrids (Compound 16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 µg/mL | [2] |

| Quinolone Hybrids (Compound 11) | S. aureus | 0.12 µg/mL | [2] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. The chlorine atom at the 6-position is a key determinant of potency in many cases.

-

Antimalarial Activity : In a series of 2-arylvinylquinolines, compounds with a chlorine atom at the C6 position were more potent than the corresponding fluorinated and methoxylated analogues. For instance, compound 47 (R1 = Cl, EC50 = 37.0 ± 4.3 nM) showed a twofold higher activity than compounds with a methoxy or fluorine group at the same position.[8]

-

Anticancer Activity : For tetrahydroisoquinoline derivatives targeting KRas, the presence of a chloro group on the phenyl ring (compound GM-3-18) exhibited significant inhibition against all tested colon cancer cell lines, suggesting that an electronegative group can increase KRas inhibition.[2]

-

General Trends : The lipophilicity of quinoline derivatives, influenced by substituents, can impact their cytotoxic effects. More lipophilic 2-arylquinolines have shown better IC50 values against certain cancer cell lines compared to the less lipophilic tetrahydroquinoline counterparts.[3]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for this compound and related derivatives, particularly in the context of cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Tetrahydroquinoline has been identified as an effective scaffold for developing mTOR inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the primary reaction mechanisms for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline, a key intermediate in medicinal chemistry and drug development. The document details the prevalent synthetic routes, focusing on catalytic hydrogenation and outlining plausible alternative pathways such as reductive cyclization. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound is a crucial heterocyclic scaffold found in a variety of biologically active compounds. Its synthesis is a subject of significant interest in organic and medicinal chemistry. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and developing novel synthetic strategies. This guide will explore the core methodologies for the synthesis of this important molecule, with a primary focus on the most commonly employed and efficient method: the catalytic hydrogenation of 6-chloroquinoline. Additionally, a general overview of a plausible alternative, intramolecular reductive cyclization, will be discussed.

Primary Reaction Mechanism: Catalytic Hydrogenation of 6-Chloroquinoline

The most direct and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of 6-chloroquinoline. This reaction involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact.

The reaction proceeds via a heterogeneous catalysis mechanism where 6-chloroquinoline and hydrogen gas adsorb onto the surface of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms across the double bonds of the pyridine ring. The reaction typically proceeds through a 1,2,3,4-tetrahydroquinoline intermediate. The general mechanism is illustrated in the diagram below.

Navigating the Physicochemical Landscape of 6-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-Chloro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's physicochemical properties, which are critical for its handling, formulation, and the development of robust analytical methods.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established principles of medicinal chemistry to provide a practical framework for its study. The experimental protocols detailed herein are based on standard industry practices and regulatory guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, as a substituted tetrahydroquinoline, is anticipated to exhibit solubility characteristics typical of a weakly basic, chlorinated heterocyclic compound. Its solubility is expected to be low in aqueous media and higher in organic solvents. The following table summarizes the predicted solubility of this compound in a range of common solvents.

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (mg/mL) |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 10 - 50 |

| Ethanol (95%) | 24.6 | 5 - 20 |

| Acetonitrile | 37.5 | 5 - 20 |

| Dichloromethane | 8.9 | > 100 |

| Acetone | 20.7 | 20 - 100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

| 0.1 N HCl | (Aqueous) | 1 - 10 |

| 0.1 N NaOH | (Aqueous) | < 0.1 |

Note: The values presented in this table are illustrative and based on the structural characteristics of the compound. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Exploring the Structure-Activity Relationship of 6-Chloro-1,2,3,4-tetrahydroquinoline Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to significantly influence the pharmacological properties of the resulting analogs, leading to the development of potent agents with diverse therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloro-1,2,3,4-tetrahydroquinoline analogs, with a focus on their anticancer and dopamine receptor modulatory activities.

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound derivatives as promising anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, and by acting as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ).

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the tetrahydroquinoline core and on appended aromatic rings.

Table 1: SAR of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives against Cancer Cell Lines

| Compound | R | X | Cell Line | IC50 (µM) |

| 11 | H | H | PC3 | 34.34 |

| 12 | Cl | H | PC3 | 31.37 |

| 13 | OMe | H | HeLa | 8.3 |

| 18 | H | Ac | HeLa | 13.15 |

Data sourced from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[1]

The data in Table 1 suggests that substitution at the C-6 position of the quinoline core can significantly impact cytotoxic activity. For instance, a methoxy group at C-6 (compound 13 ) resulted in potent activity against the HeLa cell line.[1] In the tetrahydroquinoline series, an acetamido group at the 4-position (compound 18 ) also conferred notable cytotoxicity against HeLa cells.[1]

Table 2: SAR of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

| Compound | R | Cell Line | IC50 (µM) |

| 10c | 3,5-di-F | A549 | 3.73 ± 0.17 |

| 10d | 4-CF3 | A549 | 0.062 ± 0.01 |

| MCF-7 | 0.58 ± 0.11 | ||

| MDA-MB-231 | 1.003 ± 0.008 | ||

| 10e | 3,5-di-CF3 | A549 | 0.033 ± 0.003 |

| MDA-MB-231 | 0.63 ± 0.02 | ||

| 10f | 3,5-di-F | MCF-7 | 4.47 ± 0.013 |

| 10h | 3,5-di-CF3 | MCF-7 | 0.087 ± 0.007 |

Data from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[2]

As shown in Table 2, the presence of trifluoromethyl groups on the benzamide moiety significantly enhances the cytotoxic activity of morpholine-substituted tetrahydroquinoline derivatives.[2] Compound 10e , with two trifluoromethyl groups, was the most potent against the A549 lung cancer cell line, while compound 10h , also with two trifluoromethyl groups, showed excellent activity against the MCF-7 breast cancer cell line.[2] This highlights the importance of highly electron-withdrawing groups in this position for potent mTOR inhibition and anticancer effects.[2]

Signaling Pathways

RORγ Inverse Agonism:

Certain 6-substituted quinoline derivatives have been identified as inverse agonists of RORγt.[3] These compounds bind to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity.[4][5] This is significant in cancers where RORγ is overexpressed, such as prostate cancer.[4]

PI3K/AKT/mTOR Pathway Inhibition:

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2][6] Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7]

Dopamine Receptor Modulatory Activity

While the primary focus of recent research on this compound analogs has been on their anticancer properties, the broader tetrahydroquinoline scaffold is known to interact with dopamine receptors. However, specific quantitative data on the dopamine receptor affinity of this compound analogs is limited in the current literature, with more information available for the isomeric tetrahydroisoquinoline core. Further investigation is required to fully elucidate the SAR of 6-chloro-THQ derivatives at dopamine D1, D2, and D3 receptors.

Experimental Protocols

Synthesis of this compound Analogs

A general procedure for the synthesis of N-acylated 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline is as follows:

To a solution of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline, N,N-dimethylaniline, and 4-dimethylaminopyridine in chloroform, a solution of the corresponding acyl chloride in chloroform is added dropwise with stirring and ice cooling. The mixture is then stirred overnight at room temperature. The reaction mixture is subsequently washed with 10% hydrochloric acid, water, aqueous sodium bicarbonate, and water, then dried over magnesium sulfate, and the solvent is evaporated in vacuo. The resulting solid is washed with diethyl ether and dried to yield the final product.

Cytotoxicity Assays

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well in a complete growth medium and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 72 hours.

-

MTT Addition: After the incubation period, the growth medium is discarded, and MTT solution is added to each well, followed by incubation to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

SRB (Sulforhodamine B) Assay:

The SRB assay is another method used to determine cytotoxicity.[9]

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 72 hours.[9]

-

Cell Fixation: The cells are then fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[9]

-

Staining: The plates are washed, and the cells are stained with SRB solution.

-

Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Reading and IC50 Calculation: The absorbance is read at a specific wavelength (e.g., 510 nm), and IC50 values are determined.[9]

RORγ Transcriptional Activity Assay

A luciferase reporter assay is commonly used to measure the transcriptional activity of RORγ.[4]

-

Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements.

-

Compound Treatment: The transfected cells are then treated with the test compounds.

-

Luciferase Activity Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the activity of a vehicle control, and IC50 values are calculated for inverse agonists.

Dopamine Receptor Binding Assay

A competitive binding assay using mass spectrometry (MS) can be employed to determine the affinity of compounds for dopamine receptors.[10][11]

-

Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D1, D2, or D3) are prepared.

-

Incubation: The membranes are incubated with a known unlabeled reporter ligand and various concentrations of the test compound.

-

Separation: The bound and free ligands are separated by centrifugation.

-

Quantification: The concentration of the unbound reporter ligand in the supernatant is quantified using LC-ESI-MS/MS.

-

Affinity Calculation: The affinity (Ki) of the test compound is calculated from the displacement of the reporter ligand.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern the anticancer activity of these analogs, particularly the importance of substituents on the benzamide moiety for mTOR inhibition. The identification of these compounds as RORγ inverse agonists opens up new avenues for the treatment of hormone-dependent cancers. While their activity as dopamine receptor modulators requires further exploration, the existing knowledge on the broader tetrahydroquinoline class suggests potential in this area as well. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and evaluate new this compound derivatives with improved potency and selectivity for various therapeutic targets.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 3. 6-Substituted quinolines as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MS Binding Assays for D1 and D5 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the core computational methodologies, including molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document offers detailed experimental protocols for these key in silico experiments, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex workflows and signaling pathways. The aim is to equip researchers and drug development professionals with the fundamental knowledge and practical steps to effectively employ computational tools in the rational design and optimization of novel therapeutic agents based on the this compound framework.

Introduction to In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process. In recent years, computational methods, collectively known as in silico modeling, have emerged as indispensable tools to streamline this pipeline.[1][2][3] By simulating biological processes and molecular interactions on a computer, researchers can predict the properties of chemical compounds, prioritize candidates for synthesis, and gain insights into their mechanisms of action, thereby reducing the time and cost associated with drug development.[1]

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, and antiviral properties. The introduction of a chloro group at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound derivatives an attractive area for drug discovery.

This guide focuses on the application of key in silico techniques to this specific class of compounds, providing a technical framework for their investigation.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site.[4] This method is instrumental in understanding the binding mode of this compound derivatives and in predicting their binding affinity, which is often correlated with biological activity.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves the following steps:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., MMFF94s) to relax the structure and remove any steric clashes.[5]

-

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D conformation.

-

The ligand is energy minimized to obtain a low-energy conformation.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, SYBYL-X) is used to perform the docking calculations.

-

The active site of the protein is defined, typically as a grid box encompassing the key binding residues.

-

The ligand is then flexibly docked into the defined active site.

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

-

-

Analysis of Results:

-

The results are analyzed based on the docking score (binding energy), which provides an estimate of the binding affinity.

-

The binding pose of the ligand is visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

-

Quantitative Data from Molecular Docking Studies

The following table summarizes docking scores for a series of tetrahydroquinoline and tetrahydroisoquinoline derivatives against various protein targets. While specific data for this compound is limited in the public domain, the presented data for analogous compounds illustrates the typical output of docking studies.

| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Tetrahydroquinoline Derivative C14 | EGFR | 4LRM | -10.1 | [4] |

| Tetrahydroisoquinoline Analog 1d | HIV-1 RT | 1FK9 | -20.05 | [6] |

| Tetrahydroisoquinoline Analog 2c | HIV-1 RT | 1FK9 | -19.01 | [6] |

| Tetrahydroisoquinoline Analog 2d | HIV-1 RT | 1FK9 | -18.06 | [6] |

| Tetrahydroisoquinoline Derivative GM-3-18 | KRas | 4EPX | - | [5] |

| Tetrahydroisoquinoline Derivative GM-3-121 | VEGF2 | 3WZD | - | [5] |

Note: The docking scores are highly dependent on the software and scoring function used and should be compared within the same study.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a computational method that establishes a quantitative relationship between the 3D properties of a series of molecules and their biological activities.[1] This technique is valuable for understanding the structure-activity relationships (SAR) of this compound derivatives and for guiding the design of new analogs with improved potency.

Experimental Protocol for 3D-QSAR

The development of a 3D-QSAR model typically involves the following steps:

-

Data Set Preparation:

-

A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

-

The biological activities are typically converted to their logarithmic scale (e.g., pIC50).

-

The dataset is divided into a training set (usually 70-80% of the compounds) to build the model and a test set to validate it.[7]

-

-

Molecular Modeling and Alignment:

-

The 3D structures of all compounds in the dataset are generated and optimized.

-

The compounds are aligned based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.

-

-

Generation of Molecular Fields:

-

For each molecule, steric and electrostatic fields are calculated using a probe atom at various grid points surrounding the molecule. This is the basis of Comparative Molecular Field Analysis (CoMFA).

-

Other fields, such as hydrophobic and hydrogen bond donor/acceptor fields, can also be calculated in methods like Comparative Molecular Similarity Indices Analysis (CoMSIA).

-

-

Statistical Analysis:

-

Partial Least Squares (PLS) analysis is used to derive a linear correlation between the variations in the molecular fields (independent variables) and the biological activities (dependent variable).

-

The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value.[1]

-

-

Model Validation and Interpretation:

-

The predictive power of the model is evaluated using the test set of compounds.

-

The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Quantitative Data from 3D-QSAR Studies

The following table presents statistical parameters from a 3D-QSAR study on cytotoxic quinolines, which can be considered analogous to the type of results expected for this compound derivatives.

| 3D-QSAR Model | R² | Q² | F value | Reference |

| AAARRR.1061 (Pharmacophore-based) | 0.865 | 0.718 | 72.3 | [1] |

R² (correlation coefficient) and Q² (cross-validation coefficient) values close to 1.0 indicate a highly predictive model.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time.[8][9] MD simulations are crucial for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon ligand binding.

Experimental Protocol for Molecular Dynamics Simulations

A typical MD simulation protocol for a protein-ligand complex includes the following stages:

-

System Preparation:

-

The docked complex of the this compound derivative and the target protein is used as the starting structure.

-

The complex is placed in a simulation box, which is then filled with water molecules to solvate the system.

-

Ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and pressure (NVT and NPT ensembles). During this phase, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.

-

-

Production Run:

-

Once the system is equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns).[10] During this phase, the atomic coordinates are saved at regular intervals, creating a trajectory of the system's dynamics.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to study various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the stability of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

-

-

Key Outputs of MD Simulations

The primary outputs of MD simulations are trajectories that can be analyzed to provide quantitative measures of stability and interaction energies. For instance, a stable binding is often indicated by a low and converged RMSD of the ligand within the binding pocket over the simulation time.

ADMET Prediction: Assessing Drug-likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[11][12] Early assessment of ADMET properties is crucial to identify potential liabilities and to guide the optimization of lead compounds.

Experimental Protocol for ADMET Prediction

ADMET prediction is typically performed using specialized software or web servers. The general protocol is as follows:

-

Input Molecular Structure:

-

The 2D or 3D structure of the this compound derivative is provided as input, usually in a standard format like SMILES or SDF.

-

-

Property Calculation:

-

The software calculates a wide range of molecular descriptors.

-

These descriptors are then used as input for pre-built predictive models to estimate various ADMET properties.

-

-

Analysis of Predicted Properties:

-

The predicted properties are analyzed to assess the drug-likeness of the compound. Key properties include:

-

Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

-

-

Key ADMET Parameters and Desirable Ranges

The following table lists some important ADMET-related parameters and their generally accepted ranges for orally bioavailable drugs, often guided by rules like Lipinski's Rule of Five.

| Parameter | Description | Desirable Range |

| Molecular Weight (MW) | Size of the molecule | < 500 Da |

| LogP | Lipophilicity | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | < 140 Ų |

| Caco-2 Permeability | Intestinal absorption model | High |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the brain | Varies by therapeutic target |

| hERG Inhibition | Potential for cardiotoxicity | Low |

| Ames Mutagenicity | Potential for carcinogenicity | Negative |

Conclusion

In silico modeling provides a powerful and multifaceted approach to the study of this compound derivatives in the context of drug discovery. Through the integrated application of molecular docking, 3D-QSAR, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. The detailed protocols and illustrative data presented in this guide serve as a practical resource for scientists aiming to leverage computational tools for the rational design and development of novel and effective therapeutic agents based on this promising chemical scaffold. While specific experimental data for the title compound may be nascent, the methodologies outlined are robust and readily applicable, paving the way for future discoveries in this area.

References

- 1. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. revista.iq.unesp.br [revista.iq.unesp.br]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Synthetic Routes for Functionalized 6-Chloro-1,2,3,4-tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives. This scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors. The following sections detail various synthetic strategies for the functionalization of the this compound core at the N1, C2, and C4 positions, supported by experimental protocols and quantitative data.

N-Functionalization of this compound

The nitrogen atom of the tetrahydroquinoline ring is a common site for functionalization, allowing for the introduction of a variety of substituents that can modulate the pharmacological properties of the molecule. Key methods for N-functionalization include N-sulfonylation and N-arylation.

N-Sulfonylation

N-sulfonylation is a robust method to introduce sulfonyl groups, which can act as important pharmacophores.

This protocol is adapted from the synthesis of a similar compound, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.[1]

Materials:

-

This compound

-

6-chloropyridine-3-sulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

5% aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To an ice-cold solution of this compound (1.68 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL), a solution of 6-chloropyridine-3-sulfonyl chloride (2.33 g, 11 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes with stirring.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

The reaction is then diluted with dichloromethane (150 mL).

-

The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline | 1,2,3,4-tetrahydroquinoline | 6-chloropyridine-3-sulfonyl chloride, triethylamine | DCM | N/A | [1] |

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl tetrahydroquinolines.

This generalized protocol is based on established Buchwald-Hartwig amination procedures.[2][3]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Standard Schlenk line or glovebox techniques

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents).

-

This compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) are added to the vessel.

-

Anhydrous solvent is added to achieve a concentration of 0.1-0.5 M.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5), XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 94 | |

| Aryl Chlorides | Primary/Secondary Amines | Pd₂(dba)₃/IPr·HCl | KOtBu | Dioxane | RT-110 | Good-Exc. | |

| Aryl Bromides | Benzophenone Imine | Pd₂(dba)₃/IPr·HCl | KOtBu | Dioxane | 100 | 85-98 |

C2-Functionalization of this compound

Functionalization at the C2 position can be achieved through methods such as palladium-catalyzed C(sp³)–H activation/annulation sequences.

Experimental Protocol: Synthesis of 2-Alkenyl-6-chloro-1,2,3,4-tetrahydroquinolines

This protocol is based on the assembly of 2-substituted tetrahydroquinolines from ortho-methylbenzenesulfamides and dienes.[4]

Materials:

-

N-(4-chloro-2-methylphenyl)pentafluorobenzenesulfonamide

-

Diene (e.g., 1,3-butadiene)

-

Pd(OAc)₂

-

Quinaldine

-

Dioxane

-

Standard reaction tube

Procedure:

-

A reaction tube is charged with N-(4-chloro-2-methylphenyl)pentafluorobenzenesulfonamide (1.0 equivalent), Pd(OAc)₂ (10 mol%), and quinaldine (20 mol%).

-

Anhydrous dioxane is added, followed by the diene (2.0 equivalents).

-

The tube is sealed and heated at 110 °C for the required time.

-

After cooling, the reaction mixture is filtered and concentrated.

-

The residue is purified by column chromatography to afford the 2-alkenyl-6-chloro-1-(perfluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

-

The perfluorobenzenesulfonyl group can be removed under appropriate conditions to yield the free amine.

Quantitative Data for C2-Alkenylation:

| Diene | Product Yield (%) | Reference |

| 1,3-Butadiene | 37 | [4] |

| Isoprene | 45 | [4] |

| 1,3-Pentadiene | 52 | [4] |

C4-Functionalization of this compound

The C4 position can be functionalized via methods like Negishi cross-coupling, allowing for the introduction of various aryl groups.

Experimental Protocol: Synthesis of 4-Aryl-6-chloro-1,2,3,4-tetrahydroquinolines via Negishi Cross-Coupling

This is a general protocol based on the Negishi cross-coupling of N-protected tetrahydroquinolines.

Materials:

-

N-protected 4-halo-6-chloro-1,2,3,4-tetrahydroquinoline (e.g., N-Boc-4-bromo-6-chloro-THQ)

-

Arylzinc reagent (e.g., arylzinc chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., SPhos, XPhos)

-

Anhydrous THF

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a solution of the arylzinc reagent (1.5 equivalents) in anhydrous THF under an inert atmosphere, the palladium catalyst (2-5 mol%) and ligand (2-5 mol%) are added.

-

A solution of N-protected 4-halo-6-chloro-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for C4-Arylation (Negishi Coupling of Aryl Halides):

| Aryl Halide | Arylzinc Reagent | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyridine | 4-Methoxyphenylzinc chloride | Pd(OAc)₂ (2), SPhos (4) | THF | RT | 95 | [5] |

| 4-Trifluoromethylphenyl chloride | 2-Thienylzinc chloride | Pd₂(dba)₃ (2), XPhos (8) | THF | 70 | 92 | [5] |

Biological Activity and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for a range of biological activities, including as inhibitors of NF-κB and various kinases, and have shown cytotoxic effects against cancer cell lines.[6][7][8][9] For instance, certain morpholine-substituted tetrahydroquinoline derivatives have been explored as potential mTOR inhibitors.[6] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

Visualization of a Potential Experimental Workflow and a Biological Pathway

Below are diagrams illustrating a general synthetic workflow for the functionalization of this compound and a simplified representation of the mTOR signaling pathway, a potential target for such compounds.

Caption: General synthetic strategies for functionalizing this compound.

Caption: Potential inhibition of the mTOR signaling pathway by a functionalized 6-chloro-THQ derivative.

References

- 1. Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application of 6-Chloro-1,2,3,4-tetrahydroquinoline Scaffolds in Drug Discovery: Insights from the Povarov Reaction

Application Note

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a chlorine atom at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its potency and metabolic stability. The Povarov reaction, a powerful multicomponent reaction, offers a convergent and efficient strategy for the synthesis of substituted THQs. This application note details the synthesis of 6-chloro-1,2,3,4-tetrahydroquinoline derivatives via a Lewis acid-catalyzed Povarov reaction and explores their potential as antimicrobial agents, with a focus on their mechanism of action.

Synthesis of 6-Chloro-Tetrahydroquinoline Derivatives via the Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition between an in-situ generated N-arylimine and an electron-rich alkene. To synthesize this compound derivatives, 4-chloroaniline is employed as the amine component. The three-component reaction involves the condensation of 4-chloroaniline, an aldehyde (e.g., benzaldehyde), and an alkene (e.g., ethyl vinyl ether) in the presence of a Lewis acid catalyst.

A general workflow for this synthesis is depicted below.